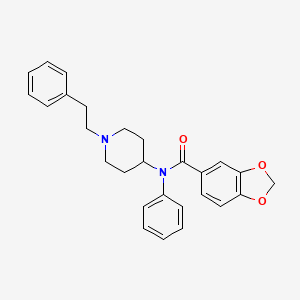
Benzodioxolefentanyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzodioxole fentanyl is an opioid analgesic that is an analog of fentanyl. It has been sold as a designer drug and is known for its high potency and potential for abuse. Benzodioxole fentanyl is structurally similar to fentanyl but includes a benzodioxole group, which contributes to its unique properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benzodioxole fentanyl typically involves the following steps:
Formation of 4-anilinopiperidine: This is achieved by reacting 4-piperidone hydrochloride with aniline in the presence of a reducing environment.
Alkylation: The 4-anilinopiperidine is then alkylated with phenethyl halide under reflux conditions in a highly alkaline medium to produce 4-anilino-N-phenethylpiperidine.
Final Conversion: The 4-anilino-N-phenethylpiperidine is converted to benzodioxole fentanyl by reacting with propionyl chloride in the presence of halogenated hydrocarbons.
Industrial Production Methods: Industrial production methods for benzodioxole fentanyl follow similar synthetic routes but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance efficiency and yield .
Types of Reactions:
Oxidation: Benzodioxole fentanyl can undergo oxidation reactions, often resulting in the formation of hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of deoxygenated products.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at various positions on the benzodioxole ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products:
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Deoxygenated derivatives.
Substitution Products: Various substituted benzodioxole derivatives
科学的研究の応用
Benzodioxole fentanyl has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of fentanyl analogs.
Biology: Studied for its interactions with opioid receptors and its effects on cellular signaling pathways.
Medicine: Investigated for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of new synthetic opioids and related compounds
作用機序
ベンゾジオキソールフェンタニルは、中枢神経系のμオピオイド受容体に結合することで効果を発揮します。この結合は、ノルアドレナリンなどの神経伝達物質の放出を阻害し、痛み知覚の低下と鎮痛作用の増強につながります。 この化合物のこれらの受容体に対する高い親和性は、その強力な鎮痛作用に寄与しています .
類似の化合物:
フェンタニル: 高い効力で知られており、疼痛管理で広く使用されている親化合物。
ベンゾイルフェンタニル: 鎮痛作用が類似したもう一つのフェンタニルアナログ。
シクロペンチルフェンタニル: ピペリジン環に変化がある構造的に関連した化合物。
ベンゾジオキソールフェンタニルの独自性: ベンゾジオキソールフェンタニルは、ベンゾジオキソール基の存在によりユニークです。この基は、他のフェンタニルアナログに比べて、結合親和性と効力を高めています。 この構造的修飾は、薬物動態特性と代謝安定性にも影響を与えています .
類似化合物との比較
Fentanyl: The parent compound, known for its high potency and widespread use in pain management.
Benzoylfentanyl: Another fentanyl analog with similar analgesic properties.
Cyclopentylfentanyl: A structurally related compound with variations in the piperidine ring.
Uniqueness of Benzodioxole Fentanyl: Benzodioxole fentanyl is unique due to the presence of the benzodioxole group, which enhances its binding affinity and potency compared to other fentanyl analogs. This structural modification also influences its pharmacokinetic properties and metabolic stability .
特性
CAS番号 |
2306823-01-6 |
|---|---|
分子式 |
C27H28N2O3 |
分子量 |
428.5 g/mol |
IUPAC名 |
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C27H28N2O3/c30-27(22-11-12-25-26(19-22)32-20-31-25)29(23-9-5-2-6-10-23)24-14-17-28(18-15-24)16-13-21-7-3-1-4-8-21/h1-12,19,24H,13-18,20H2 |
InChIキー |
ZFAAZMIOHJNKGD-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1N(C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)OCO4)CCC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


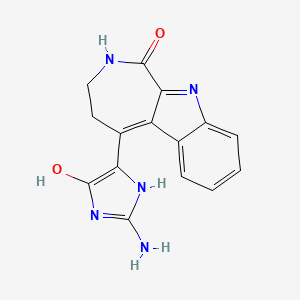

![(2R,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,14R,17S)-12-hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10774982.png)
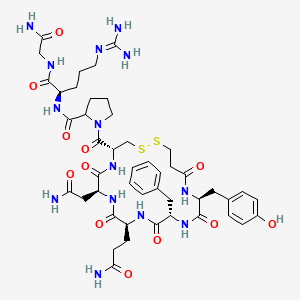
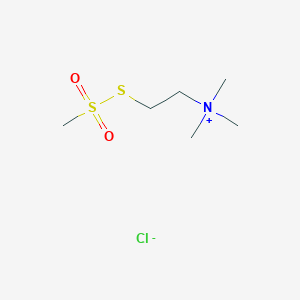
![[(4S,5R,8S,9S,10R,13S,16S)-11-ethyl-8,16-dihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] acetate](/img/structure/B10774993.png)
![2,3-dihydroxybutanedioic acid;1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine](/img/structure/B10775006.png)
![(1S,2R,3R,5S,6S,8S,9S,13R,16S,17R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10775009.png)
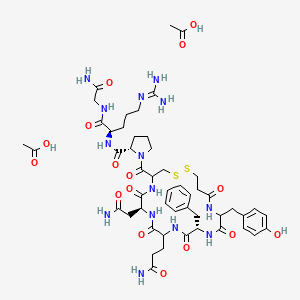

![[(1S,2R,3R,4S,5R,6S,8S,13S,16S,17R)-11-ethyl-8,16-dihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] acetate](/img/structure/B10775041.png)
![4-chloro-2,3,5,6-tetradeuterio-N-[1-(2-phenylethyl)piperidin-2-ylidene]benzenesulfonamide](/img/structure/B10775052.png)

![4-amino-1-[(2R,4S,5S)-4-hydroxy-5-(1-hydroxyprop-2-ynyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B10775058.png)
